(Adamantan-1-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone (Adamantan-1-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15458549
InChI: InChI=1S/C23H32N2O2/c1-2-27-21-6-4-3-5-20(21)24-7-9-25(10-8-24)22(26)23-14-17-11-18(15-23)13-19(12-17)16-23/h3-6,17-19H,2,7-16H2,1H3
SMILES:
Molecular Formula: C23H32N2O2
Molecular Weight: 368.5 g/mol

(Adamantan-1-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone

CAS No.:

Cat. No.: VC15458549

Molecular Formula: C23H32N2O2

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

(Adamantan-1-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone -

Specification

Molecular Formula C23H32N2O2
Molecular Weight 368.5 g/mol
IUPAC Name 1-adamantyl-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C23H32N2O2/c1-2-27-21-6-4-3-5-20(21)24-7-9-25(10-8-24)22(26)23-14-17-11-18(15-23)13-19(12-17)16-23/h3-6,17-19H,2,7-16H2,1H3
Standard InChI Key CERXFJHZAWSIBN-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(Adamantan-1-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone consists of three primary components:

  • Adamantane core: A diamondoid hydrocarbon known for its high thermal stability and lipophilicity, frequently utilized to enhance blood-brain barrier penetration in CNS-targeting drugs .

  • Piperazine ring: A six-membered diamine heterocycle that serves as a versatile pharmacophore, often employed to modulate receptor binding affinity and selectivity .

  • 2-Ethoxyphenyl substituent: An aromatic group with an ethoxy side chain, which may influence electronic properties and metabolic stability through steric and electronic effects .

The molecular formula is C₂₃H₃₁N₂O₂, with a calculated molecular weight of 373.51 g/mol. Key structural parameters inferred from analogs include:

  • logP: Estimated at 3.8–4.2 based on adamantane-containing piperazine derivatives .

  • Polar surface area: ~28–32 Ų, suggesting moderate membrane permeability .

  • Hydrogen bond acceptors: 4 (2 ketone oxygens, 1 piperazine nitrogen, 1 ethoxy oxygen) .

Table 1: Comparative Molecular Properties of Adamantane-Piperazine Derivatives

CompoundMolecular FormulalogPPolar Surface Area (Ų)Molecular Weight (g/mol)
Target CompoundC₂₃H₃₁N₂O₂3.9*30.5*373.51
4-(Adamantan-1-yl)piperazin-1-ylmethanone C₁₉H₂₆N₂O₂3.4128.4314.43
Adamantan-1-yl-piperidin-1-yl-methanone C₁₆H₂₅NO3.220.1247.38
[(3s)-adamantan-1-yl][4-(2-amino-5-chlorophenyl)piperazin-1-yl]methanone C₂₁H₂₈ClN₃O4.038.7374.92

*Estimated values based on structural analogs.

Synthetic Routes and Optimization

Proposed Synthesis

While no explicit synthesis for this compound is documented, a plausible pathway involves:

  • Adamantane-1-carbonyl chloride preparation: Reaction of adamantane-1-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride .

  • Piperazine substitution: Coupling the carbonyl chloride with 1-(2-ethoxyphenyl)piperazine under Schotten-Baumann conditions or via nucleophilic acyl substitution .

  • Purification: Column chromatography or recrystallization to isolate the final product .

Critical challenges include:

  • Steric hindrance: The bulky adamantane group may slow reaction kinetics, necessitating extended reaction times or elevated temperatures .

  • Regioselectivity: Ensuring exclusive substitution at the piperazine nitrogen distal to the 2-ethoxyphenyl group .

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

  • Aqueous solubility: Predicted to be <10 μg/mL (logSw ≈ -3.5 to -4.0) due to high lipophilicity .

  • Metabolic stability: The ethoxy group may undergo cytochrome P450-mediated O-dealkylation, generating a phenolic metabolite .

  • Plasma protein binding: Likely >90% based on adamantane-containing analogs .

Table 2: Predicted ADME Properties

ParameterValue/RangeMethod of Estimation
Bioavailability (oral)40–60%Rule-of-Five compliance
Half-life (t₁/₂)6–8 hoursAnalog studies
CNS penetrationHighAdamantane scaffold

Structure-Activity Relationship (SAR) Considerations

Impact of Substituent Modifications

  • Ethoxy vs. methoxy: The ethyl chain in 2-ethoxyphenyl may confer greater metabolic stability than a methoxy group, as seen in related compounds .

  • Adamantane positioning: N-acylation (vs. N-alkylation) preserves piperazine basicity, enhancing water solubility at physiological pH .

  • Para vs. ortho substitution: The ortho-ethoxy group likely induces torsional strain, reducing planarity and π-π stacking with aromatic receptor residues .

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